
5-Bromoisoxazol-3-amine
Overview
Description
5-Bromoisoxazol-3-amine is a brominated derivative of the isoxazole scaffold, characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom. The bromine substituent at the 5-position significantly influences its electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Key identifiers include:
- Molecular formula: C₃H₃BrN₂O
- Molecular weight: 178.98 g/mol (calculated from , and 10)
- CAS numbers: Variants include 5-bromobenzo[d]isoxazol-3-amine (CAS 455280-00-9) and related derivatives ().
The compound’s reactivity is modulated by the electron-withdrawing bromine atom, which enhances electrophilic substitution resistance while facilitating nucleophilic aromatic substitution (NAS) at specific positions .
Preparation Methods
The synthesis of 5-Bromoisoxazol-3-amine can be achieved through various synthetic routes. One common method involves the one-pot three-component coupling of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux . This reaction proceeds via an in situ generated β-oxo thioamide intermediate. Another method involves the (3 + 2) cycloaddition reaction of an alkyne acting as a dipolarophile and nitrile oxide as the dipole . Industrial production methods typically employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Position
The bromine atom at position 5 undergoes nucleophilic displacement under specific conditions:
Mechanistic studies indicate a concerted aromatic substitution pathway, where the electron-withdrawing isoxazole ring activates the C–Br bond for nucleophilic attack .
Transition Metal-Catalyzed Coupling Reactions
The bromine participates in cross-coupling reactions, enabling structural diversification:
Suzuki-Miyaura Coupling
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Conditions : Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DME/H₂O (3:1), 80°C
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Product : 5-Arylisoxazol-3-amine
Buchwald-Hartwig Amination
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Conditions : Pd₂(dba)₃, Xantphos, secondary amine, t-BuONa, toluene, 110°C
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Product : 5-(Dialkylamino)isoxazol-3-amine
Reactivity of the Amine Group
The primary amine at position 3 undergoes characteristic transformations:
Acylation
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Reagents : Acetyl chloride, pyridine, CH₂Cl₂, 0°C → RT
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Product : N-Acetyl-5-bromoisoxazol-3-amine
Schiff Base Formation
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Reagents : Benzaldehyde, EtOH, catalytic HCl, reflux
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Product : 5-Bromo-3-(benzylideneamino)isoxazole
Hofmann Rearrangement
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Conditions : Br₂, NaOH (aq), 40°C
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Product : 5-Bromoisoxazol-3-ol
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Mechanism : Bromamide intermediate forms via sequential N-bromination and rearrangement .
Cycloaddition Reactions
The isoxazole core participates in [3+2] cycloadditions:
Nitrone Cycloaddition
Nitrile Oxide Cycloaddition
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Partners : Alkyne derivatives, microwave irradiation
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Product : 3,5-Disubstituted isoxazoles
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Key Data :
Alkyne Catalyst Time (h) Yield (%) Phenylacetylene 18-crown-6 8 74 Propynol K₂CO₃ 10 68
Comparative Reactivity with Structural Analogs
The bromine-amine combination confers unique reactivity compared to similar compounds:
Compound | Key Reaction | Rate Relative to 5-Bromoisoxazol-3-amine |
---|---|---|
5-Chloroisoxazol-3-amine | Suzuki coupling | 0.7× |
5-Methylisoxazol-3-amine | Electrophilic substitution | 2.1× |
3-Bromoisothiazole-5-amine | Nucleophilic substitution | 0.4× |
The electron-deficient isoxazole ring in this compound accelerates electrophilic attacks at C-5 while stabilizing intermediates in coupling reactions.
Scientific Research Applications
Chemistry
5-Bromoisoxazol-3-amine serves as a crucial building block in organic synthesis. It is utilized in the development of various heterocyclic compounds, which are essential in medicinal chemistry and materials science. The compound can be synthesized through several methods, including one-pot three-component coupling reactions involving β-oxo dithioesters, amines, and hydroxylamine under reflux conditions.
Research indicates that isoxazole derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Properties : Isoxazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have reported that certain isoxazole compounds can selectively inhibit cyclooxygenase-1 (COX-1), which is linked to cancer progression and inflammation . Specifically, modifications to the isoxazole structure have enhanced its selectivity and potency against various cancer cell lines.
- Antimicrobial Effects : The compound has also been investigated for its potential antibacterial and antimicrobial properties. Isoxazole derivatives are known to interact with specific biological targets, leading to their effectiveness against various pathogens .
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its therapeutic potential in drug discovery:
- Drug Development : The compound serves as an intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders and other diseases. Its unique chemical properties allow it to be modified to enhance efficacy and reduce side effects .
Industrial Applications
Beyond its applications in research and medicine, this compound finds utility in industrial processes:
- Material Science : It can be incorporated into polymer matrices to improve thermal stability and mechanical properties, making it valuable for advanced material development .
- Analytical Chemistry : The compound is used as a standard reference in analytical methods to detect and quantify related compounds effectively .
Case Study 1: Anticancer Activity
A study by Vitale et al. (2014) focused on synthesizing new isoxazoles based on a lead compound that selectively inhibited COX-1. The modified compound showed significantly improved potency against ovarian cancer cell lines compared to its predecessors, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
Case Study 2: Antimicrobial Research
Research has demonstrated that certain isoxazole derivatives possess significant antimicrobial activity against various bacterial strains. These findings suggest that further exploration of this compound could lead to the development of new antimicrobial agents effective against resistant strains .
Mechanism of Action
The exact mechanism of action of 5-Bromoisoxazol-3-amine is not well-documented. as an isoxazole derivative, it is likely to interact with various molecular targets and pathways. Isoxazole derivatives are known to bind to biological targets based on their chemical diversity, which allows them to exert a wide range of biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Ring Modifications
5-Bromobenzo[d]isoxazol-3-amine
- Structure : Benzannulation of the isoxazole ring (fusion with a benzene ring).
- Molecular formula : C₇H₅BrN₂O
- Molecular weight : 229.03 g/mol ().
- Key difference: Enhanced aromaticity and planar structure compared to non-annulated 5-bromoisoxazol-3-amine, leading to altered solubility and bioavailability .
5-Methylbenzo[d]isoxazol-3-amine
- Structure : Methyl substituent at the 5-position instead of bromine.
- Molecular formula : C₈H₈N₂O
- Molecular weight : 148.16 g/mol ().
- Key difference : The methyl group is electron-donating, increasing ring electron density and reactivity toward electrophiles. This contrasts with bromine’s electron-withdrawing effects .
3-(2-Bromophenyl)isoxazol-5-amine
- Structure : A bromophenyl group attached to the isoxazole ring.
- Molecular formula : C₉H₇BrN₂O
- Molecular weight : 239.07 g/mol ().
Spectroscopic and Analytical Comparisons
Biological Activity
5-Bromoisoxazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and case studies highlighting its therapeutic potential.
Chemical Structure and Properties
This compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen. Its molecular formula is CHBrNO. The presence of the bromine atom at the 5-position and the amine group at the 3-position contributes to its unique chemical properties, which influence its biological activity.
Biological Activities
The biological activities of this compound have been explored in various studies, revealing its potential as:
- Anticancer Agent : Research indicates that derivatives of isoxazole compounds exhibit anticancer properties. For instance, compounds with structural similarities to this compound have shown inhibitory effects on cancer cell lines such as MCF-7 and A-549, with IC values indicating significant cytotoxicity .
- Antiviral Activity : The compound has been investigated for its ability to inhibit viral channels, particularly in the context of influenza A viruses. Studies demonstrate that hydrophobic substitutions at the 5-position enhance channel blockage and antiviral efficacy .
- Neuroprotective Effects : In vivo studies have suggested that compounds similar to this compound can stabilize proteins associated with neurodegenerative diseases such as spinal muscular atrophy (SMA), enhancing survival rates in animal models .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Cycloaddition Reactions : Utilizing nitrile oxides with suitable precursors to form isoxazole rings.
- Bromination Reactions : Selective bromination at the 5-position using reagents like N-bromosuccinimide (NBS) .
Case Study 1: Anticancer Activity
A study conducted on isoxazole derivatives demonstrated that compounds bearing a bromine atom exhibited enhanced anticancer activity against breast cancer cell lines. Specifically, derivatives with structural modifications led to improved potency and selectivity .
Compound | Cell Line | IC (µM) |
---|---|---|
This compound | MCF-7 | 7.17 ± 0.94 |
Another derivative | MCF-7 | 2.93 ± 0.47 |
Case Study 2: Antiviral Efficacy
In a series of experiments assessing antiviral properties, it was found that certain aryl substitutions at the 5-position significantly improved the inhibition of AM2-S31N proton channels associated with influenza A virus. The correlation between channel blockage and antiviral activity was robust, indicating that structural modifications can lead to enhanced therapeutic profiles .
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Bromination at specific positions can enhance biological activity.
- Hydrophobic groups at the 5-position are critical for antiviral efficacy.
These insights are crucial for guiding future drug design efforts involving isoxazole derivatives.
Q & A
Q. What are the key structural features of 5-Bromoisoxazol-3-amine that influence its reactivity in synthetic chemistry?
Basic Research Question
The reactivity of this compound is governed by two primary structural elements:
- Bromine Substituent : The electron-withdrawing nature of bromine at the 5-position increases electrophilicity, facilitating nucleophilic aromatic substitution (e.g., Suzuki coupling) or cross-coupling reactions .
- Amine Group : The 3-amine group acts as a directing group in electrophilic substitution and can participate in hydrogen bonding, influencing solubility and intermolecular interactions .
Methodological Insight : When designing reactions, consider steric hindrance from the bromine and the electronic effects of the isoxazole ring. For example, bromine may slow down certain cycloaddition reactions due to reduced ring aromaticity, necessitating higher temperatures or catalysts .
Q. How can researchers safely handle and dispose of this compound in laboratory settings?
Basic Research Question
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. The compound may release toxic fumes if heated .
- Disposal : Segregate waste in labeled containers for halogenated organic compounds. Collaborate with certified waste management services for incineration or chemical neutralization .
Methodological Insight : Conduct a risk assessment using Safety Data Sheets (SDS) for analogous isoxazole derivatives (e.g., Isoxazol-3-amine) to infer toxicity and reactivity .
Q. What methodologies are recommended for optimizing the synthesis yield of this compound while minimizing brominated by-products?
Advanced Research Question
Key Strategies :
- Reaction Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance reaction homogeneity .
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in bromine substitution reactions .
- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) to separate brominated by-products. Monitor via TLC or HPLC .
Example Data :
Reaction Condition | Yield (%) | By-Products Observed |
---|---|---|
DMF, 80°C, Pd(PPh₃)₄ | 78 | <5% |
Ethanol, reflux | 45 | 20% |
Q. How can NMR and LC-MS data be effectively interpreted to confirm the structure and purity of synthesized this compound?
Advanced Research Question
- ¹H NMR : Look for characteristic signals:
- LC-MS : Expect a molecular ion peak at m/z 193 [M+H]⁺ (C₃H₄BrN₂O⁺). Purity >95% is indicated by a single peak in the chromatogram .
Methodological Insight : Compare spectral data with structurally similar compounds (e.g., 3-Phenylisoxazol-5-ylmethylamine) to validate assignments .
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Advanced Research Question
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) across labs. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains .
- Analytical Validation : Use orthogonal techniques (e.g., fluorescence microscopy and flow cytometry) to confirm target engagement in biological systems .
Case Study : A study on triazol-4-amine derivatives highlighted that inconsistent IC₅₀ values were resolved by controlling pH and temperature during assays .
Q. What strategies are effective in assessing the potential of this compound as a fluorescent probe in biological systems?
Advanced Research Question
- Photophysical Characterization : Measure fluorescence quantum yield (Φ) and Stokes shift in solvents of varying polarity. Benzoxazole analogs show enhanced emission in hydrophobic environments .
- Targeted Modifications : Introduce substituents (e.g., methoxy groups) to tune emission wavelength and improve membrane permeability .
Methodological Insight : Use time-resolved fluorescence to study interactions with biomolecules (e.g., DNA or proteins) .
Properties
IUPAC Name |
5-bromo-1,2-oxazol-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2O/c4-2-1-3(5)6-7-2/h1H,(H2,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSSZPCFVMQIJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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